molecular formula C23H25FN2O4S B2753792 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one CAS No. 892773-38-5

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Cat. No.: B2753792
CAS No.: 892773-38-5
M. Wt: 444.52
InChI Key: KJRWNUSIAPXXHT-UHFFFAOYSA-N
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Description

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has identified compounds structurally related to 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one as having potent antibacterial activity. For example, a study on 8-substituted tetracyclic quinolone derivatives revealed significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing bacterial resistance issues (Taguchi et al., 1992). Similarly, novel fluoroquinolone antibacterials with substituted (aminomethyl)pyrrolidines demonstrated potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their relevance in developing new treatments for resistant infections (Hong et al., 1997).

Anticancer Potential

The structure-activity relationship studies of quinolone derivatives, including those similar to this compound, have uncovered promising anticancer leads. A particular compound demonstrated strong inhibitory activity against various human cancer cell lines, suggesting a mechanism of action similar to that of antimitotic drugs. This points towards the potential application of these compounds in cancer therapy (Cheng et al., 2013).

Fluorescence and Imaging Applications

Certain quinolone derivatives exhibit unique fluorescence properties, making them useful for biomedical analysis and imaging. For instance, 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range, stable against light and heat, demonstrating potential as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004). This opens avenues for its application in labeling and tracking biological molecules in research and diagnostic assays.

Synthesis and Chemical Properties

Studies have focused on the synthesis, crystal structures, and chemical properties of quinoline derivatives, contributing to a better understanding of their behavior and applications in various fields. For example, research into polymorphic modifications of certain quinoline compounds has revealed insights into their diuretic properties and potential as hypertension remedies, showcasing the chemical versatility and potential therapeutic applications of these molecules (Shishkina et al., 2018).

Properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-3-10-26-15-22(31(28,29)17-8-6-16(30-2)7-9-17)23(27)18-13-19(24)21(14-20(18)26)25-11-4-5-12-25/h6-9,13-15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRWNUSIAPXXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.